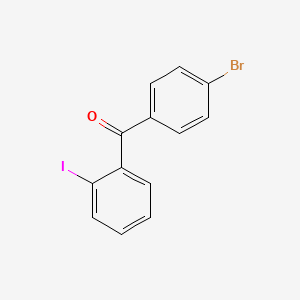

4'-Bromo-2-iodobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

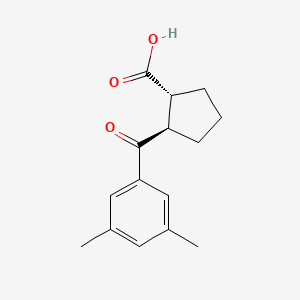

4’-Bromo-2-iodobenzophenone is a chemical compound with the molecular formula C13H8BrIO. It has a molecular weight of 387.01 . The compound is an off-white solid .

Molecular Structure Analysis

The molecular structure of 4’-Bromo-2-iodobenzophenone consists of a central carbonyl group (C=O) flanked by a bromophenyl group and an iodophenyl group . The InChI code for the compound is 1S/C13H8BrIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H .Physical And Chemical Properties Analysis

4’-Bromo-2-iodobenzophenone is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen

Photoreduction Studies

- Scientific Field: Chemistry, specifically photochemistry .

- Application Summary: 4’-Bromo-2-iodobenzophenone has been used in studies related to its photoreduction . Photoreduction is a process where a chemical species is reduced (i.e., it gains electrons) via the absorption of light.

- Methods and Procedures: In one study, solutions of 4’-Bromo-2-iodobenzophenone were placed in a Rotating Rack Rayonet reactor and exposed to UV light at 350nm for various intervals .

- Results: The study yielded a photoreduction quantum efficiency of 7.75% .

Phosphorescence Studies

- Scientific Field: Physical Chemistry .

- Application Summary: Benzophenones, including 4’-Bromo-2-iodobenzophenone, are known for their phosphorescence . Phosphorescence is a type of photoluminescence where a substance absorbs photons and then re-emits them after a certain period of time.

- Methods and Procedures: In one experiment, an attempt was made to encase 4’-Bromo-2-iodobenzophenone in polymethylmethacrylate to study the phosphorescence at room temperature by isolating individual molecules .

- Results: The iodine of 4’-Bromo-2-iodobenzophenone breaks off under UV light, preventing effective polymerization .

Synthesis of Organic Compounds

- Scientific Field: Organic Chemistry .

- Application Summary: 4’-Bromo-2-iodobenzophenone is often used as a starting material in the synthesis of various organic compounds .

Studies of Vibrational Levels

- Scientific Field: Physical Chemistry .

- Application Summary: Understanding the vibrational levels of 4’-Bromo-2-iodobenzophenone could help determine new applications for this compound .

- Methods and Procedures: This involves the use of spectroscopic techniques such as infrared (IR) and Raman spectroscopy to study the vibrational levels of the molecule .

- Results: The results can provide valuable information about the structure and properties of the molecule, which can be useful in various fields such as materials science and medicinal chemistry .

Synthesis of Substituted Benzpinacols

- Scientific Field: Organic Chemistry .

- Application Summary: 4’-Bromo-2-iodobenzophenone has been used in the synthesis of substituted benzpinacols .

- Methods and Procedures: The compound is exposed to UV light, which induces a photoreduction reaction, leading to the formation of a substituted benzpinacol .

- Results: The photoreduction reaction was found to have a quantum efficiency of 7.75% .

Material Science

- Scientific Field: Material Science .

- Application Summary: 4’-Bromo-2-iodobenzophenone has been used in attempts to create phosphorescent materials at room temperature .

- Methods and Procedures: The compound was attempted to be encased in polymethylmethacrylate to study its phosphorescence at room temperature .

- Results: The iodine of 4’-Bromo-2-iodobenzophenone was found to break off under UV light, preventing effective polymerization .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGDAKSOOZSSLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641497 |

Source

|

| Record name | (4-Bromophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-2-iodobenzophenone | |

CAS RN |

890098-11-0 |

Source

|

| Record name | (4-Bromophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B1345331.png)